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molecular formula C6H7ClN2 B138165 4-Chloro-6-ethylpyrimidine CAS No. 141602-25-7

4-Chloro-6-ethylpyrimidine

Cat. No. B138165
M. Wt: 142.58 g/mol
InChI Key: MFZPGDQOHZBCRW-UHFFFAOYSA-N
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Patent
US05468751

Procedure details

12.4 g (0.10 mol) of 4-hydroxy-6-ethylpyrimidine, prepared according to EP 326 389, are introduced into 25 ml of phosphorus oxychloride, the temperature rising spontaneously to 70° C. A clear solution is formed, which is kept at 70° C. for a further 2 hours and, after cooling, is stirred into ice-water. Extraction with ether yields 12.0 g of liquid crude product which is distilled in a bulb tube at 105° C. under a pressure of 26 mbar to give 11.0 g of pure substance. Analysis: C6H7ClN2 (M=142.59).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
OC1=NC=NC(=C1)CC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising spontaneously to 70° C
CUSTOM
Type
CUSTOM
Details
A clear solution is formed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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